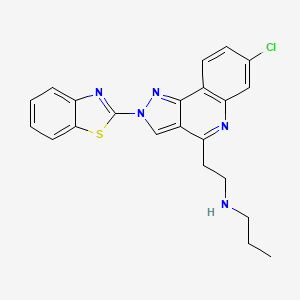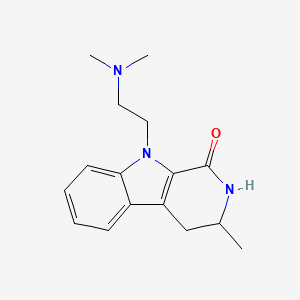
BU-Lad
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BU-Lad, also known as 6-butyl-6-nor-lysergic acid diethylamide, is a psychedelic compound that is structurally related to lysergic acid diethylamide (LSD). It was first synthesized by Alexander Shulgin and reported in his book TiHKAL (Tryptamines I Have Known and Loved). This compound is known for its significantly lower potency compared to LSD, with a dose of 500 micrograms producing only mild effects .
Preparation Methods
The synthesis of BU-Lad involves the modification of the lysergic acid diethylamide structure. The synthetic route typically starts with lysergic acid, which undergoes a series of chemical reactions to introduce the butyl group at the 6-position. The key steps include:
Formation of Lysergic Acid Amide: Lysergic acid is reacted with diethylamine to form lysergic acid diethylamide.
Butylation: The lysergic acid diethylamide is then subjected to butylation at the 6-position using butyl bromide in the presence of a base such as potassium carbonate.
Purification: The final product is purified using chromatographic techniques to obtain pure this compound.
Chemical Reactions Analysis
BU-Lad undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohols.
Scientific Research Applications
Chemistry: BU-Lad is used as a reference compound in the study of lysergamides and their structure-activity relationships.
Biology: Research on this compound helps in understanding the interaction of lysergamides with serotonin receptors in the brain.
Medicine: Although not as potent as LSD, this compound’s mild effects make it a candidate for studying the therapeutic potential of psychedelics in treating mental health disorders.
Mechanism of Action
BU-Lad exerts its effects by interacting with serotonin receptors in the brain, particularly the 5-HT2A receptor. This interaction leads to altered perception, mood, and cognition. The molecular mechanism involves the activation of the 5-HT2A receptor, which triggers a cascade of intracellular signaling pathways, ultimately resulting in the psychedelic effects observed .
Comparison with Similar Compounds
LSD (Lysergic Acid Diethylamide): The most well-known lysergamide, significantly more potent than BU-Lad.
AL-LAD (6-Allyl-6-nor-lysergic Acid Diethylamide): Another analogue with similar effects to LSD but slightly less potent.
ETH-LAD (6-Ethyl-6-nor-lysergic Acid Diethylamide): Known for its higher potency compared to LSD.
PRO-LAD (6-Propyl-6-nor-lysergic Acid Diethylamide): Similar in potency to LSD but with a different side chain.
This compound’s uniqueness lies in its lower potency and milder effects, making it a valuable compound for studying the structure-activity relationships of lysergamides without the intense effects associated with LSD .
Properties
CAS No. |
96930-87-9 |
|---|---|
Molecular Formula |
C23H31N3O |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
(6aR,9R)-7-butyl-N,N-diethyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C23H31N3O/c1-4-7-11-26-15-17(23(27)25(5-2)6-3)12-19-18-9-8-10-20-22(18)16(14-24-20)13-21(19)26/h8-10,12,14,17,21,24H,4-7,11,13,15H2,1-3H3/t17-,21-/m1/s1 |
InChI Key |
VTVHSIXDKKKTMT-DYESRHJHSA-N |
Isomeric SMILES |
CCCCN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N(CC)CC |
Canonical SMILES |
CCCCN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


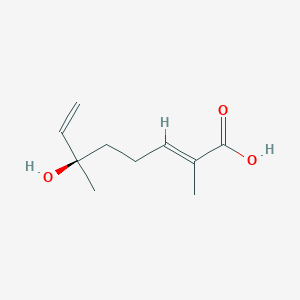
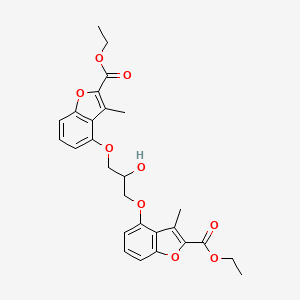
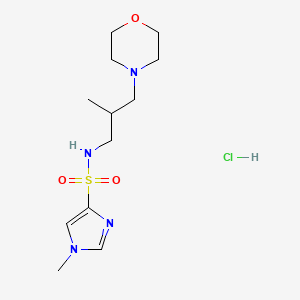
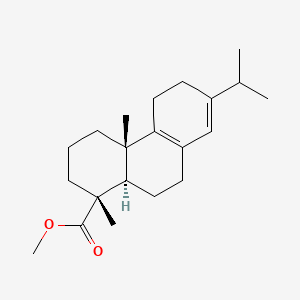

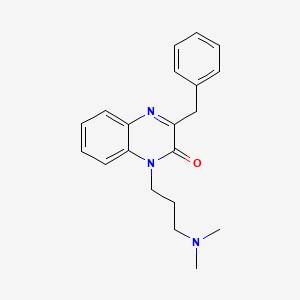
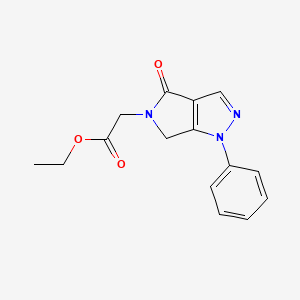
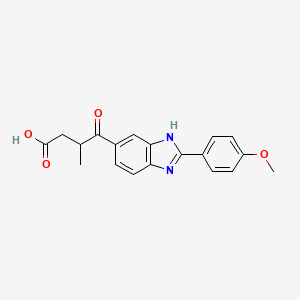

![2-(7-chloro-5-(111C)methyl-4-oxo-3-phenylpyridazino[4,5-b]indol-1-yl)-N,N-dimethylacetamide](/img/structure/B12776377.png)

